

Preclinical Pharmacology of CFT8634: An In-depth Technical Guide

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Compound of Interest

Compound Name: (S,R)-CFT8634

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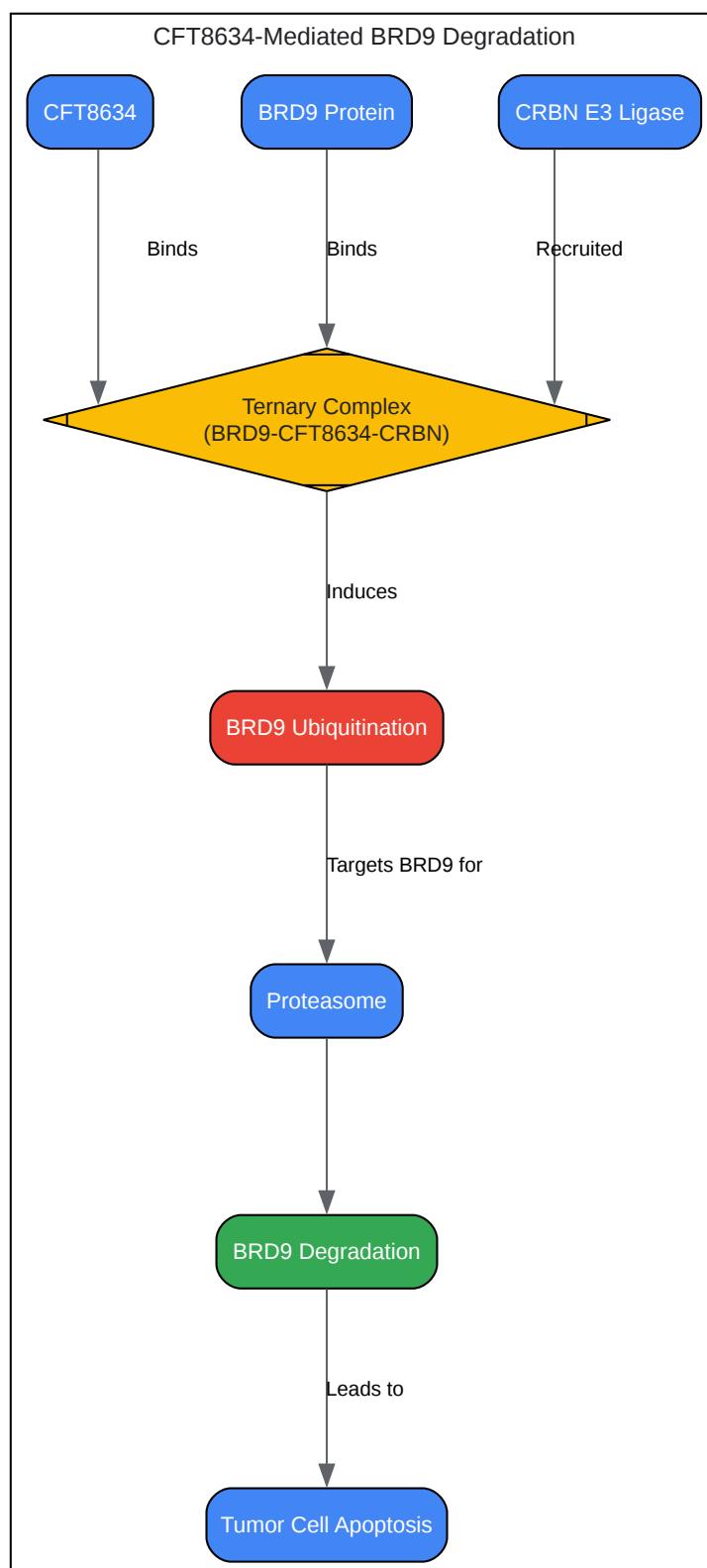
For Researchers, Scientists, and Drug Development Professionals

Introduction

CFT8634 is an orally bioavailable, potent, and selective heterobifunctional degrader of Bromodomain-containing protein 9 (BRD9). It operates through a Bifunctional Degradation Activating Compound (BiDAC™) mechanism, engaging the Cereblon (CRBN) E3 ubiquitin ligase to induce the targeted ubiquitination and subsequent proteasomal degradation of BRD9. [1][2][3] This targeted protein degradation approach offers a promising therapeutic strategy for cancers dependent on BRD9, a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[4] Preclinical evidence strongly supports the development of CFT8634 for the treatment of SMARCB1-perturbed cancers, such as synovial sarcoma and certain SMARCB1-null tumors.[3][5]

Mechanism of Action

CFT8634 is a heterobifunctional molecule designed to simultaneously bind to BRD9 and the E3 ubiquitin ligase Cereblon (CRBN). This binding induces the formation of a ternary complex, bringing BRD9 in close proximity to the E3 ligase machinery.[3] This proximity facilitates the transfer of ubiquitin molecules to BRD9, tagging it for recognition and subsequent degradation by the proteasome.[3] The degradation of BRD9 has been shown to be more effective than simple inhibition in preclinical models of synovial sarcoma.



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Caption: Mechanism of Action of CFT8634.

In Vitro Pharmacology

BRD9 Degradation Potency and Selectivity

CFT8634 demonstrates potent and selective degradation of BRD9 in cancer cell lines.

Parameter	Cell Line	Value	Assay Method
DC50	Synovial Sarcoma	2 nM	Not Specified
DC50	Synovial Sarcoma (HSSYII)	2.7 nM	HiBiT Assay
Emax	Synovial Sarcoma (HSSYII)	>95%	HiBiT Assay
Selectivity	Various	Highly selective for BRD9 over BRD4, BRD7, and CRBN neo-substrates	Proteomics, BromoScan®

Experimental Protocols

BRD9 Degradation Assessment (HiBiT Assay - Generalized Protocol)

The HiBiT protein tagging system is a sensitive method for quantifying protein levels. A HiBiT tag is genetically integrated into the endogenous locus of the target protein (BRD9). The small HiBiT peptide binds with high affinity to the LgBiT protein, forming a functional NanoLuc® luciferase. The resulting luminescence is proportional to the amount of HiBiT-tagged protein.

- **Cell Culture and Treatment:** Synovial sarcoma cells endogenously expressing BRD9-HiBiT are cultured in appropriate media. Cells are seeded in multi-well plates and treated with a concentration range of CFT8634 for a specified duration (e.g., 24 hours).
- **Lysis and Detection:** A lytic reagent containing the LgBiT protein and luciferase substrate is added to the cells.
- **Data Analysis:** Luminescence is measured using a plate reader. The signal is normalized to a vehicle-treated control to determine the percentage of remaining BRD9. DC50 (half-maximal

degradation concentration) and Emax (maximum degradation) values are calculated from the dose-response curve.

Selectivity Profiling (Generalized Protocol)

- **Proteomics:** Global proteomic analysis is performed on cancer cells treated with CFT8634 or vehicle. Cell lysates are digested, and peptides are analyzed by mass spectrometry. The relative abundance of thousands of proteins is quantified to identify off-target degradation effects.
- **BromoScan®:** This is a competitive binding assay that measures the interaction of a test compound with a panel of bromodomain-containing proteins. It helps to determine the selectivity of the BRD9-binding moiety of CFT8634.

In Vivo Pharmacology

CFT8634 exhibits oral bioavailability and potent anti-tumor activity in preclinical xenograft models of synovial sarcoma and multiple myeloma.

Pharmacokinetics

Species	Oral Bioavailability (%)	Clearance (mL/min/kg)
Mouse	74	6
Rat	83	22

Efficacy in Synovial Sarcoma Xenograft Models

CFT8634 demonstrated robust and durable tumor growth inhibition in patient-derived xenograft (PDX) models of synovial sarcoma.

Model	Treatment Duration	Outcome
PDX SA13412 (SS18-SSX1)	89 days	Durable tumor regression with no regrowth observed after a 51-day observation period.
PDX 310 (SS18-SSX2)	Not Specified	Robust efficacy response.

Efficacy in Multiple Myeloma Xenograft Models

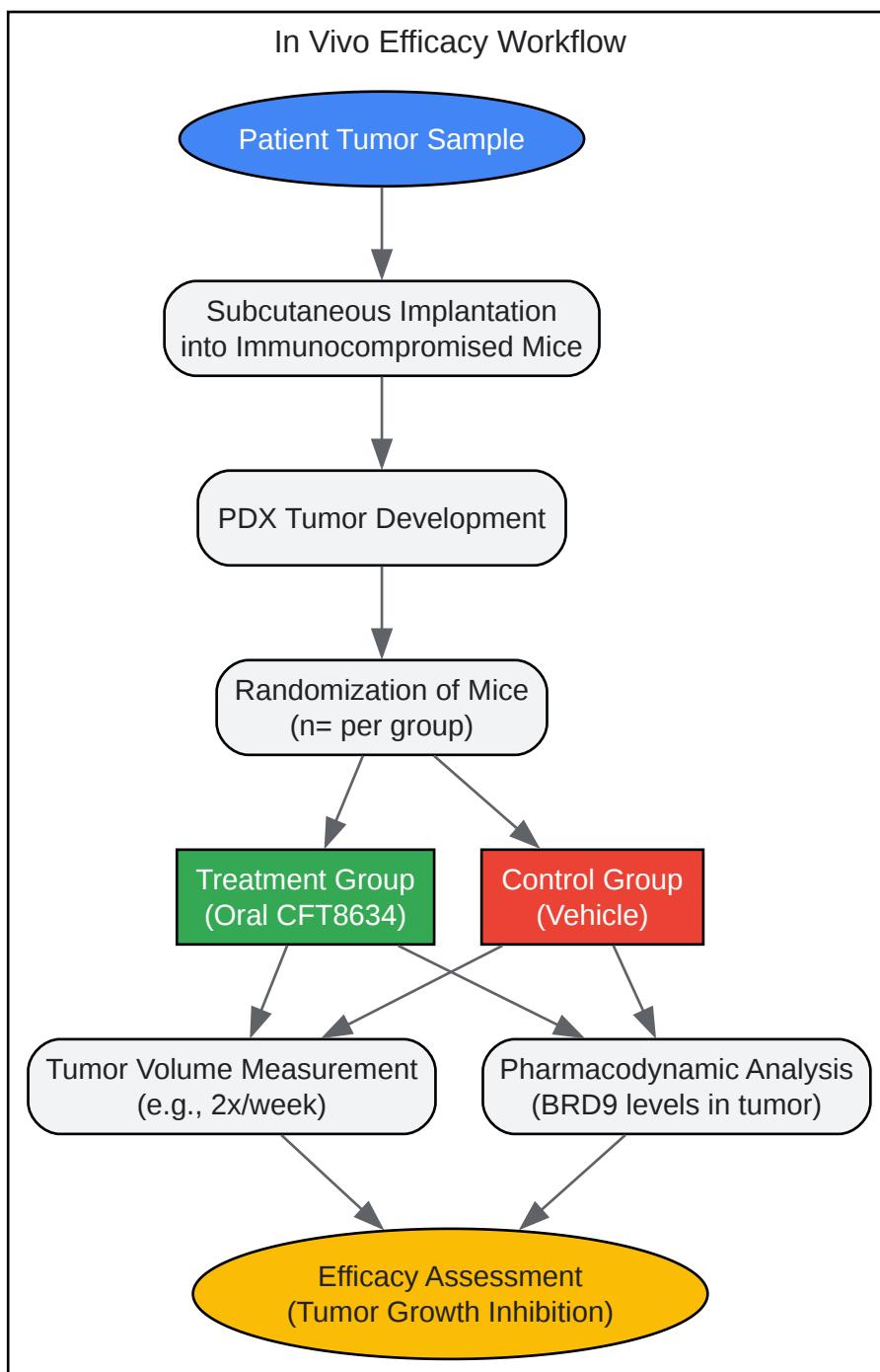
CFT8634 has also shown anti-proliferative activity and tumor growth inhibition in multiple myeloma xenograft models.

Model	Dosing	Outcome
NCI-H929	10 mg/kg, oral, once daily	Significant tumor growth inhibition. Synergistic effect when combined with pomalidomide.
RPMI-8226	Not Specified	Not Specified

Experimental Protocols

Synovial Sarcoma Patient-Derived Xenograft (PDX) Model (Generalized Protocol)

- Model Establishment: Tumor fragments from synovial sarcoma patients are surgically implanted subcutaneously into immunocompromised mice.
- Tumor Growth and Randomization: Once tumors reach a specified volume, mice are randomized into treatment and control groups.
- Dosing: CFT8634 is administered orally at specified doses and schedules. The vehicle used for formulation is administered to the control group.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors and other tissues can be collected to assess BRD9 protein levels by Western blot or other methods to confirm target engagement.



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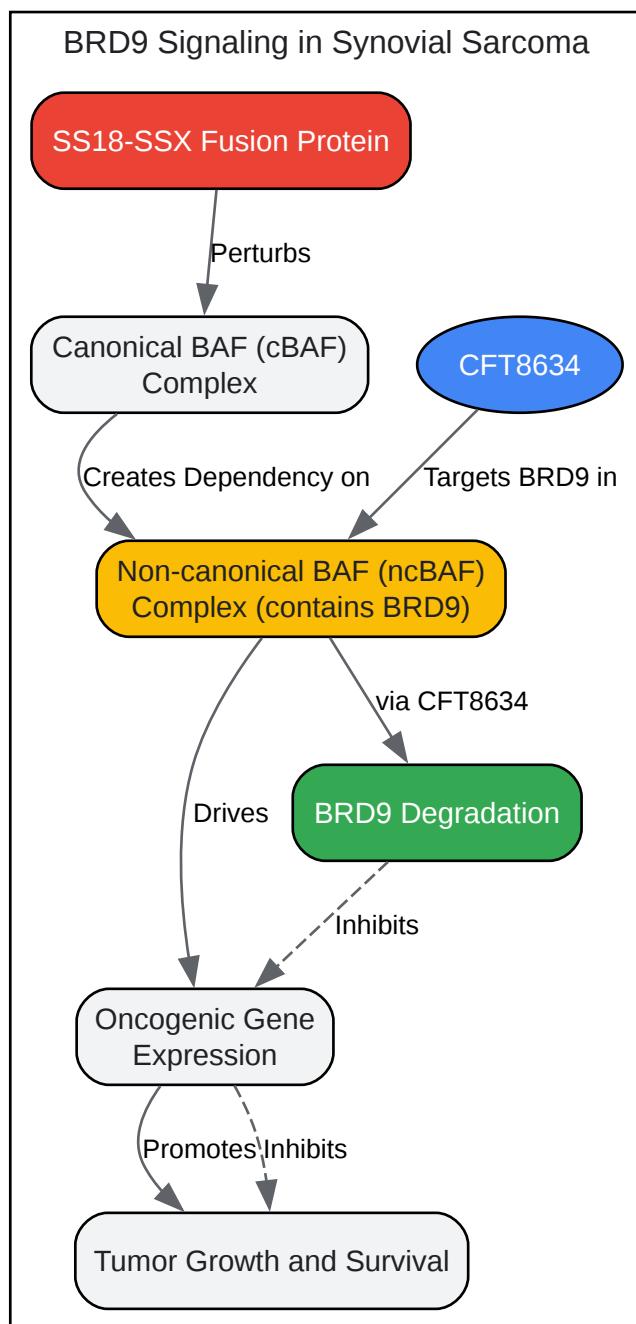
Caption: Workflow for In Vivo Efficacy Studies.

Multiple Myeloma Xenograft Model (Generalized Protocol)

- Cell Culture: Human multiple myeloma cell lines (e.g., NCI-H929) are cultured in appropriate media.
- Implantation: A suspension of cancer cells is injected subcutaneously or intravenously into immunocompromised mice (e.g., NOD/SCID).
- Tumor Growth and Randomization: Once tumors are established (for subcutaneous models) or at a specified time post-injection (for disseminated models), mice are randomized into treatment and control groups.
- Dosing and Monitoring: CFT8634 is administered orally. Tumor growth (for subcutaneous models) or disease progression markers are monitored.
- Endpoint Analysis: At the conclusion of the study, tumors and relevant tissues are collected for analysis.

Signaling Pathway

The oncogenic activity in synovial sarcoma is driven by the SS18-SSX fusion protein, which perturbs the function of the canonical BAF (cBAF) chromatin remodeling complex. This leads to a dependency on the non-canonical BAF (ncBAF) complex, of which BRD9 is a key component. Degradation of BRD9 disrupts the function of the ncBAF complex, leading to the suppression of oncogenic gene expression and ultimately, tumor cell death.



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Caption: BRD9 Signaling Pathway in Synovial Sarcoma.

Conclusion

The preclinical data for CFT8634 demonstrate its potential as a potent and selective BRD9 degrader with a favorable pharmacokinetic profile and significant anti-tumor activity in models

of synovial sarcoma and multiple myeloma. The targeted degradation of BRD9 represents a promising therapeutic approach for these and other SMARCB1-perturbed cancers. Further clinical investigation is warranted to establish the safety and efficacy of CFT8634 in patients.

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